TMP195

Description

Properties

IUPAC Name |

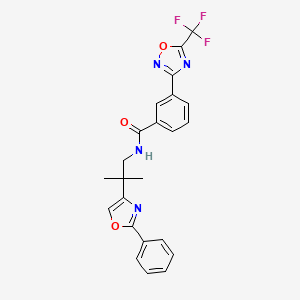

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCSXAUJBQZZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TMP195

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195 is a pioneering, selective inhibitor of Class IIa histone deacetylases (HDACs), a family of enzymes epigenetically regulating gene expression. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and downstream signaling consequences. Through a synthesis of preclinical data, this guide elucidates how this compound modulates immune responses, particularly macrophage polarization, and its therapeutic potential in oncology and inflammatory diseases. Key experimental protocols are detailed, and quantitative data are presented in a structured format to facilitate understanding and future research.

Core Mechanism of Action: Selective Inhibition of Class IIa HDACs

This compound distinguishes itself from pan-HDAC inhibitors through its remarkable selectivity for Class IIa HDACs: HDAC4, HDAC5, HDAC7, and HDAC9.[1] This selectivity is attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which interacts with the active site of these enzymes.[2] Unlike hydroxamic acids found in many pan-HDAC inhibitors, the TFMO moiety of this compound does not chelate the catalytic zinc ion but rather coordinates with it in a non-chelating manner, contributing to its specificity.

The primary molecular consequence of Class IIa HDAC inhibition by this compound is the prevention of the deacetylation of both histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and cellular function. A key observed effect is the hyperacetylation of histone H3, which is associated with a more open chromatin structure and enhanced gene transcription.[1][3]

Quantitative Inhibition Profile

The inhibitory potency and selectivity of this compound against various HDAC isoforms have been quantitatively characterized through in vitro enzymatic assays. The following tables summarize the available data on its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target | Ki (nM) | Reference |

| HDAC4 | 59 | [4] |

| HDAC5 | 60 | [4] |

| HDAC7 | 26 | [4] |

| HDAC9 | 15 | [4] |

Table 1: Inhibition Constants (Ki) of this compound for Class IIa HDACs.

| Target | IC50 (nM) | Reference(s) |

| Class IIa | ||

| HDAC4 | 111 | [4] |

| HDAC5 | 106 | [4] |

| HDAC7 | 46 | [4] |

| HDAC9 | 9 | [4] |

| Class I | ||

| HDAC1 | >10,000 | [5] |

| HDAC2 | >10,000 | [5] |

| HDAC3 | >10,000 | [5] |

| Class IIb | ||

| HDAC6 | >10,000 | [5] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound against a Panel of HDAC Isoforms.

Modulation of Macrophage Polarization and Function

A central aspect of this compound's mechanism of action is its profound impact on macrophage biology. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, M2-like tumor-associated macrophages (TAMs) often predominate and contribute to tumor progression and immunosuppression.

This compound has been shown to reprogram macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[1] This repolarization is a key driver of its therapeutic effects in preclinical cancer models.

In Vitro Evidence of Macrophage Repolarization

Studies using bone marrow-derived macrophages (BMDMs) have demonstrated that this compound, particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), promotes the M1 phenotype. This is characterized by:

-

Increased Expression of M1 Markers: Treatment with this compound leads to an upregulation of M1-associated cell surface markers.

-

Enhanced Pro-inflammatory Cytokine Secretion: this compound-treated macrophages exhibit increased production and release of key M1 cytokines.

| Parameter | Treatment Group | Result | Reference |

| M1 Macrophage Polarization | |||

| F4/80+CD86+ M1 Macrophages (% of total macrophages) | Control | 24.67 ± 4.01 | [1] |

| This compound | 46.69 ± 5.76 | [1] | |

| CD45+CD11b+F4/80+MHC-II+ M1 Macrophages (% of total macrophages) | Control | 42.45 ± 2.56 | [1] |

| This compound | 61.72 ± 6.26 | [1] | |

| Pro-inflammatory Cytokine Secretion (pg/mL) | |||

| IL-6 | LPS | Lower | [1] |

| LPS + this compound | Significantly Higher | [1] | |

| IL-12 | LPS | Lower | [1] |

| LPS + this compound | Significantly Higher | [1] | |

| TNF-α | LPS | Lower | [1] |

| LPS + this compound | Significantly Higher | [1] | |

| Gene Expression (mRNA) | |||

| IL-12 | LPS | Lower | [1] |

| LPS + this compound | Increased | [1] | |

| TNF-α | LPS | Lower | [1] |

| LPS + this compound | Increased | [1] | |

| iNOS | LPS | Lower | [1] |

| LPS + this compound | Increased | [1] |

Table 3: Quantitative Effects of this compound on Macrophage Polarization and Function in vitro.

In Vivo Evidence of Immune Modulation

In preclinical mouse models of colorectal cancer, this compound treatment has been shown to alter the tumor immune microenvironment significantly.[1][6]

| Parameter | Treatment Group | Result | Reference |

| Tumor Growth and Immune Infiltration | |||

| Tumor Number | Control (DMSO) | 8.50 ± 0.83 | [1] |

| This compound (50 mg/kg/day) | 6.00 ± 0.56 | [1] | |

| Tumor Load (mm) | Control (DMSO) | 27.50 ± 3.02 | [1] |

| This compound (50 mg/kg/day) | 17.50 ± 1.20 | [1] | |

| F4/80+ Macrophage Infiltration (%) | Control | 47.64 ± 1.79 | [1] |

| This compound | 34.11 ± 6.79 | [1] | |

| F4/80+CD86+ M1 Macrophage Infiltration (% of total macrophages) | Control | 38.26 ± 3.50 | [1] |

| This compound | 74.02 ± 3.48 | [1] | |

| Serum Cytokine Levels (pg/mL) | |||

| IL-1β | Control | Lower | [1] |

| This compound | Significantly Higher | [1] | |

| IL-12 | Control | Lower | [1] |

| This compound | Significantly Higher | [1] | |

| TNF-α | Control | Lower | [1] |

| This compound | Significantly Higher | [1] |

Table 4: Quantitative In Vivo Effects of this compound in a Colorectal Cancer Mouse Model.

Signaling Pathways Modulated by this compound

The cellular effects of this compound are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation, cell survival, and proliferation.

Activation of the NF-κB Pathway

The NF-κB pathway is a central regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB, typically a heterodimer of p65 (RelA) and p50, to translocate to the nucleus and activate the transcription of target genes.

This compound treatment has been shown to increase the phosphorylation of the p65 subunit of NF-κB, indicating activation of this pathway.[1] This activation is a likely mechanism for the observed increase in pro-inflammatory cytokine production in macrophages.

References

- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

TMP195's Impact on Gene Expression: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, on gene expression. It covers its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its study, presenting a comprehensive resource for professionals in biomedical research and drug development.

Introduction to this compound and Class IIa HDACs

Histone deacetylases are critical epigenetic enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1][2] HDACs are categorized into several classes, with Class IIa (HDAC4, -5, -7, and -9) being distinguished by their tissue-specific expression and regulatory functions, particularly in the immune system and cardiac muscle.[1][3][4]

This compound is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[5][6][7] Its unique trifluoromethyloxadiazole (TFMO) zinc-binding group allows for high potency and selectivity, circumventing liabilities associated with the hydroxamate groups found in many pan-HDAC inhibitors.[6][7] This selectivity allows for a more targeted approach to modulating gene expression, primarily impacting immune-related functions without the broad cytotoxicity often seen with less selective inhibitors.[1][6][7] Research has shown that this compound's effects are most pronounced in monocytes and macrophages, where it can reprogram their gene expression and function, for example, promoting anti-tumor phenotypes.[8][9][10]

Mechanism of Action on Gene Expression

The primary mechanism of this compound is the competitive inhibition of the acetyllysine-binding site of Class IIa HDACs.[10][11] By blocking these enzymes, this compound prevents the deacetylation of histones, leading to a state of histone hyperacetylation.[1] This "opening" of the chromatin structure allows transcription factors to access DNA and initiate the expression of genes that were previously silenced.[1][12] Studies have demonstrated that treatment with this compound leads to increased levels of acetylated histone H3, confirming its effect on chromatin remodeling.[1][13] A key finding is that this compound's influence on gene expression is highly cell-type specific, with a restrained impact on lymphocytes but a significant effect on monocyte and macrophage gene expression.[8][9][10]

Key Signaling Pathways Modulated by this compound

This compound influences several crucial signaling pathways, primarily in immune cells, which underpins its therapeutic potential in oncology and inflammatory diseases. The most prominently affected are the MAPK and NF-κB pathways.

In macrophages, this compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB.[1] This activation is central to promoting the polarization of macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.[1][14] Conversely, in other contexts such as atherosclerosis, this compound can attenuate NF-κB-mediated pro-inflammatory gene expression.[15] This is potentially achieved by increasing IKKβ acetylation, which reduces TNFα-induced phosphorylation of p65.[15] This dual regulatory capacity highlights the context-dependent effects of Class IIa HDAC inhibition.

Quantitative Data on this compound Activity and Gene Regulation

The selectivity and potency of this compound are defined by its inhibitory constants (Ki or IC50) against various HDAC isoforms. Its effect on gene expression has been quantified in numerous studies, revealing a consistent pattern of immune modulation.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| Target HDAC | Type | Ki (nM) | IC50 (nM) | Selectivity vs. Class I/IIb |

|---|---|---|---|---|

| HDAC4 | Class IIa | 59[5][11][16] | 111[7][11] | >100-fold[6] |

| HDAC5 | Class IIa | 60[5][11][16] | 106[7][11] | >100-fold[6] |

| HDAC7 | Class IIa | 26[5][11][16] | 46[7][11] | >100-fold[6] |

| HDAC9 | Class IIa | 15[5][11][16] | 9[7][11] | >100-fold[6] |

| Class I/IIb | - | 10-43 µM[16] | >10 µM[6][7] | - |

Table 2: Summary of this compound's Effect on Gene Expression

| Gene/Protein | Effect | Cell Type / Context | Key Function |

|---|---|---|---|

| Pro-inflammatory / M1-associated | |||

| IL-6, IL-12, TNFα | Upregulation[1] | Bone Marrow-Derived Macrophages (BMDMs) | M1 polarization, anti-tumor immunity |

| iNOS | Upregulation[1] | BMDMs | M1 marker, nitric oxide production |

| PD-L1, PD-1 | Upregulation[1] | BMDMs, MC38 Tumor Tissue | Immune checkpoint regulation |

| CD40 | Upregulation[10] | Tumor-Associated Macrophages (TAMs) | T-cell co-stimulation |

| Chemokines | |||

| CCL1 | Upregulation[11][16] | Monocytes | Chemoattractant |

| CCL2 (MCP-1) | Downregulation[11][16] | Monocytes, Injured Kidney | Chemoattractant |

| Apoptosis & Injury Markers | |||

| BAX, Cleaved Caspase-3 | Downregulation[13] | Renal Tubular Cells (LPS-induced AKI) | Pro-apoptotic factors |

| NGAL, KIM-1 | Downregulation[13] | Renal Tissue (LPS-induced AKI) | Kidney injury biomarkers |

| Anti-apoptotic / Protective | |||

| Bcl-2 (p-Bcl-2) | Upregulation/Restoration[13] | Renal Tubular Cells (LPS-induced AKI) | Anti-apoptotic factor |

| BMP-7 | Upregulation[13] | Renal Tubular Cells (LPS-induced AKI) | Anti-apoptotic, anti-fibrotic |

Detailed Experimental Protocols

Investigating the effects of this compound on gene expression requires a combination of in vitro and in vivo techniques. Below are methodologies for key experiments.

5.1 RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify changes in the mRNA expression of target genes.

-

Cell/Tissue Lysis: Lyse cells or homogenized tissues using a reagent like RNAiso Plus (#9109, Takara) or TRIzol according to the manufacturer's instructions.[1]

-

RNA Isolation: Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

-

RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in nuclease-free water. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a first-strand cDNA synthesis kit (e.g., HiScript II, #R312-02, Vazyme) with oligo(dT) and random primers.[1]

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix (e.g., MagicSYBR Mixture, #CW3008M, CWbiotech) on a real-time PCR system.[1]

-

Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., β-actin).[1] Calculate relative gene expression using the 2-ΔΔCt method.

5.2 Western Blotting

This technique is used to measure the protein levels of target genes and the phosphorylation status of signaling proteins.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with a primary antibody specific to the protein of interest (e.g., acetyl-histone H3, p-p65, HDAC4) overnight at 4°C.[1][13]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., α-tubulin, GAPDH).[13]

5.3 Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted proteins, such as cytokines, in cell culture supernatants or serum.

-

Sample Collection: Collect cell culture medium or peripheral blood serum from this compound-treated and control groups.[1]

-

Assay Procedure: Use a commercial ELISA kit specific for the cytokine of interest (e.g., IL-6, IL-12, TNFα).[1] Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, incubating with a detection antibody, and adding a substrate to produce a colorimetric signal.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples based on this curve.

Conclusion and Future Directions

This compound profoundly impacts gene expression, primarily by reprogramming immune cells through the selective inhibition of Class IIa HDACs. Its ability to promote anti-tumoral M1 macrophage polarization and modulate key inflammatory signaling pathways like NF-κB and MAPK makes it a compelling candidate for cancer immunotherapy and the treatment of inflammatory diseases.[1][14][15] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore its therapeutic potential. Future research should focus on elucidating the full range of non-histone targets of Class IIa HDACs, investigating the efficacy of this compound in combination with other immunotherapies like checkpoint inhibitors, and identifying predictive biomarkers for patient response in clinical settings.[1][8]

References

- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. cellagentech.com [cellagentech.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HDAC9: An inflammatory link in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]

An In-depth Technical Guide to TMP195 in Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195, and its role in breast cancer research. It delves into its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

This compound is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9)[1][2]. Its primary mechanism in the context of breast cancer is not direct cytotoxicity to tumor cells but rather the modulation of the tumor microenvironment (TME)[1][2]. Specifically, this compound targets tumor-associated macrophages (TAMs), which are often complicit in tumor growth and immune suppression[3][4]. By inhibiting class IIa HDACs, this compound reprograms these TAMs from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype[2]. This phenotypic switch leads to enhanced phagocytosis of tumor cells, increased antigen presentation, and the secretion of pro-inflammatory cytokines that recruit and activate other immune cells, such as cytotoxic T lymphocytes, to attack the tumor[2][5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound in breast cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 / Ki | Species | Assay Type | Reference |

| HDAC4 | 59 nM (IC50) | Not Specified | Recombinant Protein Assay | [2] |

| HDAC5 | 60 nM (IC50) | Not Specified | Recombinant Protein Assay | [2] |

| HDAC7 | 26 nM (IC50) | Not Specified | Recombinant Protein Assay | [2] |

| HDAC9 | 15 nM (IC50) | Not Specified | Recombinant Protein Assay | [2] |

| HDAC4 | 59 nM (Ki) | Not Specified | Not Specified | [6] |

| HDAC5 | 60 nM (Ki) | Not Specified | Not Specified | [6] |

| HDAC7 | 26 nM (Ki) | Not Specified | Not Specified | [6] |

| HDAC9 | 15 nM (Ki) | Not Specified | Not Specified | [6] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Mouse Model (MMTV-PyMT)

| Treatment Group | Effect on Tumor Burden | Effect on Metastasis | Key Cellular Changes | Reference |

| This compound (50 mg/kg, daily IP) | Significantly reduced rate of tumor growth | Markedly decreased pulmonary metastasis | Increased CD11b+ myeloid cells, increased mature macrophages, reduced pro-tumor TAMs, increased activated cytotoxic T lymphocytes (Granzyme B+) | [1][2][5] |

| This compound + Paclitaxel | Enhanced and more durable tumor reduction compared to either agent alone | Not specified | Not specified | [1] |

| This compound + Carboplatin | Enhanced anti-tumor effect compared to single agents | Not specified | Not specified | [2] |

| This compound + anti-PD-1 | Significant reduction in tumor burden compared to this compound alone (anti-PD-1 alone was ineffective) | Not specified | Not specified | [1][2] |

Table 3: Cellular and Molecular Effects of this compound Treatment

| Experimental System | Parameter Measured | Result | Reference |

| Human Monocytes (in vitro) | Differentiation with IL-4/GM-CSF + 300 nM this compound | Increased proportion of cells expressing the co-stimulatory molecule CD86 | [1] |

| MMTV-PyMT Mouse Tumors | Phagocytosis of tumor cells (EPCAM+) by macrophages (F4/80+) | Increased proportion of F4/80+ macrophages containing intracellular EPCAM | [2] |

| MMTV-PyMT Mouse Tumors | Activated Macrophages (CD40+) | Increased proportion of F4/80+CD40+ macrophages | [1] |

| MMTV-PyMT Mouse Tumors | Activated Cytotoxic T cells (Granzyme B+) | Increased proportion of CD8+ T cells that are Granzyme B+ | [1][2] |

| MMTV-PyMT Mouse Tumors | Proliferating Tumor Cells | Significantly decreased, especially at the leading edge of the tumor | [1] |

| Human and Mouse Breast Cancer Cell Lines (in vitro) | Cell Viability | No direct effect on cell viability | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound in breast cancer.

In Vitro Human Monocyte Differentiation and Activation

-

Cell Isolation: Human monocytes are purified from peripheral blood.

-

Differentiation: Monocytes are differentiated into antigen-presenting cells by culturing in RPMI Medium 1640 supplemented with 10% v/v fetal bovine serum, 10 ng/ml IL-4, 50 ng/ml GM-CSF, 100 U/ml penicillin, and 100 µg/ml streptomycin for 5 days.

-

Treatment: During the 5-day differentiation period, cells are treated with either 300 nM this compound or 0.1% v/v DMSO as a vehicle control.

-

Analysis: After 5 days, cells are collected. The expression of co-stimulatory molecules such as CD80 and CD86 is analyzed by flow cytometry to assess the activation state of the differentiated macrophages[1][6].

In Vivo Murine Breast Cancer Model (MMTV-PyMT)

-

Animal Model: The MMTV-PyMT transgenic mouse model, an autochthonous model of luminal B-type mammary carcinoma, is used. This model is known to be macrophage-dependent for late-stage carcinogenesis and metastasis[1][5].

-

Tumor Establishment: Tumors are allowed to develop naturally in the mice.

-

Treatment: When tumors reach a specified size range (e.g., 150–800mm³), mice are randomized into treatment groups. This compound is administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg. The vehicle control group receives daily IP injections of DMSO[1].

-

Tumor Measurement: Tumor burden is monitored regularly by measuring tumor dimensions with calipers.

-

Endpoint Analysis: At the end of the treatment period (e.g., 14 days), mice are euthanized. Tumors are excised for analysis. Lungs are removed, and hematoxylin and eosin (H&E) staining is performed to identify and quantify metastatic lesions[1].

Flow Cytometry Analysis of Tumor Immune Infiltrate

-

Tumor Processing: Excised tumors are processed into single-cell suspensions.

-

Cell Staining: The single-cell suspensions are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. Key markers include:

-

Myeloid Cells: CD11b

-

Macrophages: F4/80

-

T Lymphocytes: CD3, CD8

-

Activation Markers: CD40, CD86, MHCII, Granzyme B

-

-

Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is gated to quantify the proportions of specific cell populations, such as the percentage of CD8+ T cells that are Granzyme B positive, or the percentage of F4/80+ macrophages that are CD40 positive[1].

Phagocytosis Assay (In Vivo)

-

Treatment: MMTV-PyMT mice are treated with this compound or vehicle as described above.

-

Tumor Analysis: Tumors are processed into single-cell suspensions and analyzed by flow cytometry.

-

Quantification: Phagocytosis is quantified by identifying the proportion of macrophages (F4/80+) that have engulfed breast tumor cells. The engulfed tumor cells are identified by an epithelial cell marker, EPCAM. Therefore, the analysis measures the percentage of F4/80+ cells that are also EPCAM+[1][2].

-

Immunofluorescence Confirmation: This can also be visualized and confirmed by immunofluorescence staining of tumor sections for F4/80 and EPCAM[1].

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and processes described in the research.

References

- 1. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. This compound engages 'second arm' of immune system to reduce breast tumours, metastases - ecancer [ecancer.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

The Immunomodulatory Power of TMP195 in Colorectal Cancer: A Technical Guide

For Immediate Release

BOSTON, MA – In the intricate landscape of colorectal cancer (CRC) research, the selective Class IIa histone deacetylase (HDAC) inhibitor, TMP195, has emerged as a significant modulator of the tumor microenvironment, demonstrating notable antitumor effects not by direct cytotoxicity, but by reprogramming immune cells. This technical guide provides an in-depth analysis of the preclinical studies on this compound in CRC, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental protocols, and key quantitative data.

Executive Summary

This compound, a selective inhibitor of HDACs 4, 5, 7, and 9, exerts its antitumor effects in colorectal cancer primarily by promoting the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype.[1][2] This shift in the tumor microenvironment leads to an increased release of inflammatory cytokines, which in turn helps to suppress tumor growth.[1][2] Notably, this compound does not exhibit direct proliferative or apoptotic effects on colorectal cancer cells.[1][2] Its efficacy is significantly enhanced when used in combination with PD-1 blockade, suggesting a potent synergistic therapeutic strategy.[1][2]

Mechanism of Action: Reprogramming the Tumor Microenvironment

The primary mechanism of action of this compound in colorectal cancer is the modulation of the innate immune system, specifically targeting macrophages. By inhibiting Class IIa HDACs, this compound triggers a signaling cascade within macrophages that promotes their differentiation into an M1, or "killer," phenotype. This process involves the activation of key inflammatory signaling pathways, including NF-κB and p38/JNK MAPK.[1]

Activated M1 macrophages release a barrage of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12, creating a hostile environment for tumor growth.[1] This immunomodulatory effect is central to the antitumor activity of this compound, as the depletion of macrophages abrogates its therapeutic efficacy.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in colorectal cancer models.

Table 1: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer

| Model | Treatment Group | Metric | Result | P-value |

| MC38 Subcutaneous Tumor Model | Control (DMSO) | Mean Tumor Weight (mg) | 955.0 ± 95.13 | < 0.001 |

| This compound (50 mg/kg/day) | Mean Tumor Weight (mg) | 240.0 ± 98.02 | ||

| Control (DMSO) | Mean Tumor Volume (mm³) | 660.7 ± 92.97 | < 0.001 | |

| This compound (50 mg/kg/day) | Mean Tumor Volume (mm³) | 148.2 ± 59.51 | ||

| Colitis-Associated Cancer (CAC) Model | Control (DMSO) | Tumor Number | - | < 0.05 |

| This compound (50 mg/kg/day) | Tumor Number | Significantly Reduced |

Data extracted from Han et al., 2022.[1]

Table 2: Effect of this compound on Macrophage Polarization in MC38 Tumors

| Treatment Group | Cell Population | Percentage of Total Macrophages | P-value |

| Control (DMSO) | M1 Macrophages (CD45+CD11b+F4/80+MHC-II+) | 42.45 ± 2.56% | < 0.05 |

| This compound | M1 Macrophages (CD45+CD11b+F4/80+MHC-II+) | 61.72 ± 6.26% |

Data extracted from Han et al., 2022.[1]

Table 3: Effect of this compound on Inflammatory Cytokine Levels

| Model | Cytokine | Treatment Group | Result |

| CAC Model (Peripheral Blood) | IL-1β, IL-6, IL-12, TNF-α | This compound | Significantly Increased |

| MC38 Model (Peripheral Blood) | IL-1β, IL-12, TNF-α | This compound | Significantly Increased |

| In Vitro (BMDMs) | IL-6, IL-12, TNF-α | This compound | Significantly Higher than LPS alone |

Data extracted from Han et al., 2022.[1]

Key Experimental Protocols

In Vivo Murine Colorectal Cancer Models

1. MC38 Subcutaneous Tumor Model: [1]

-

Cell Line: Murine colon adenocarcinoma MC38 cells.

-

Animals: 6-8 week old male C57BL/6 mice.

-

Procedure:

-

1x10^6 MC38 cells are suspended in 100 µL of DMEM and injected subcutaneously into the right hindlimb of the mice.

-

Five days post-inoculation, mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal (i.p.) injections of this compound (50 mg/kg/day) dissolved in DMSO. The control group receives an equal volume of DMSO.

-

Treatment is administered daily from day 5 to day 20.

-

Mice are euthanized on day 21, and tumors are harvested, weighed, and measured.

-

2. Colitis-Associated Cancer (CAC) Model: [1]

-

Animals: 6-8 week old male C57BL/6 mice.

-

Procedure:

-

Mice are intraperitoneally injected with azoxymethane (AOM; 10 mg/kg).

-

One week later, mice are administered 2% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days, followed by 14 days of regular water. This cycle is repeated three times.

-

On day 85, mice are randomized into treatment and control groups.

-

The treatment group receives daily i.p. injections of this compound (50 mg/kg/day) for 28 days. The control group receives DMSO.

-

Mice are sacrificed on day 113, and colons are collected to count and measure tumors.

-

In Vitro Macrophage Polarization Assay

1. Bone Marrow-Derived Macrophage (BMDM) Isolation and Differentiation: [1]

-

Source: Bone marrow is flushed from the femurs and tibias of C57BL/6 mice.

-

Procedure:

-

Bone marrow cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate into BMDMs.

-

2. M1 Macrophage Polarization: [1]

-

Procedure:

-

Differentiated BMDMs are stimulated with 100 ng/mL lipopolysaccharide (LPS) alone or in combination with various concentrations of this compound (e.g., 40 µM) for a specified duration (e.g., 2 hours for protein analysis, 4 hours for RNA analysis).

-

Cell lysates are collected for Western blot analysis of signaling pathway activation (p-p38, p-JNK, p-p65).

-

Supernatants are collected to measure cytokine secretion by ELISA.

-

Cells are harvested for flow cytometry analysis of M1 markers (e.g., MHC-II).

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

Caption: Signaling pathway of this compound in macrophages leading to an antitumor response.

Caption: Experimental workflow for the MC38 subcutaneous tumor model.

Conclusion

This compound represents a promising therapeutic agent for colorectal cancer, not by directly targeting the cancer cells, but by re-educating the immune system to fight the tumor. The data strongly supports its role in promoting an anti-tumor microenvironment through M1 macrophage polarization. Further investigation, particularly in combination with immune checkpoint inhibitors, is warranted to fully elucidate its clinical potential in treating colorectal cancer. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel cancer immunotherapies.

References

- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

TMP195: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMP195 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), which has emerged as a critical tool in immunology research. By specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9, this compound modulates the innate and adaptive immune systems, primarily by reprogramming myeloid cells, particularly macrophages. This document provides an in-depth technical guide on the core aspects of this compound, including its mechanism of action, effects on immune cells, and its application in preclinical immunology and oncology research. It consolidates key quantitative data, details essential experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to aid researchers in designing and interpreting studies involving this compound.

Introduction to this compound

This compound is a first-in-class, selective class IIa HDAC inhibitor.[1] Unlike pan-HDAC inhibitors, which target a broad range of HDAC isoforms and are often associated with toxicity, this compound's selectivity for class IIa HDACs offers a more targeted approach to modulating gene expression in specific cell types.[2] Class IIa HDACs have limited deacetylase activity themselves but function as transcriptional corepressors. Their inhibition by this compound leads to changes in gene expression that are highly relevant to immune cell function.[2] Research has demonstrated that monocytes and macrophages are particularly sensitive to this compound, while lymphocytes show minimal transcriptional responses.[2] This myeloid-biased activity makes this compound a valuable tool for investigating the role of macrophages and other myeloid cells in various disease contexts, most notably in cancer.

Mechanism of Action

This compound exerts its effects by binding to the active site of class IIa HDACs, thereby preventing them from forming and functioning within transcriptional repressor complexes. This leads to an increase in histone acetylation at specific gene promoters, resulting in a more open chromatin structure and altered gene expression.[3] A key consequence of this in macrophages is a phenotypic shift from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) state.[4][5] This reprogramming is associated with enhanced phagocytosis, antigen presentation, and the production of pro-inflammatory cytokines.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | K_i_ (nM) | IC_50_ (nM) |

| HDAC4 | 59[4][8] | 111[2][4] |

| HDAC5 | 60[4][8] | 106[2][4] |

| HDAC7 | 26[4][8] | 46[4] |

| HDAC9 | 15[4][8] | 9[2] |

| Class I/IIb HDACs | >10,000[2] | >10,000[2] |

Table 2: In Vivo Experimental Parameters

| Animal Model | Cancer Type | This compound Dosage | Administration Route | Key Findings |

| MMTV-PyMT[7] | Breast Cancer | 50 mg/kg/day[5] | Intraperitoneal (IP)[5] | Reduced tumor burden and pulmonary metastases.[9] |

| Colitis-Associated Cancer (CAC) | Colorectal Cancer | 50 mg/kg/day[3] | Intraperitoneal (IP)[3] | Significantly reduced tumor burden.[3] |

| MC38 Transplanted Tumor | Colorectal Cancer | 50 mg/kg/day[1] | Intraperitoneal (IP)[1] | Reduced tumor weight and volume.[1] |

Table 3: Effects of this compound on Immune Cell Populations and Cytokines

| Cell/Cytokine | Effect | Quantitative Change |

| M1 Macrophages (F4/80+CD86+) | Increased infiltration | 38.26% to 74.02% in MC38 tumors[3] |

| Total Macrophages (F4/80+) | Decreased proportion | 47.64% to 34.11% in MC38 tumors[3] |

| Cytotoxic T Lymphocytes (CD8+) | Increased activation | Increased granzyme B+ cells[7] |

| Serum IL-1β, IL-6, IL-12, TNFα | Increased levels | Significantly higher than control in CAC mice[3] |

| CCL2 (in vitro) | Decreased secretion | Blocked accumulation in monocyte-derived macrophage cultures[4] |

| CCL1 (in vitro) | Increased secretion | Significantly increased in monocyte-derived macrophage cultures[4] |

Signaling Pathways and Experimental Workflows

This compound-Mediated Macrophage Polarization Signaling Pathway

This compound promotes the M1 polarization of macrophages, in part, through the activation of the MAPK and NF-κB signaling pathways. Inhibition of class IIa HDACs leads to increased phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB, driving the expression of pro-inflammatory genes.

In Vivo Experimental Workflow for a Murine Breast Cancer Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical mouse model of breast cancer, such as the MMTV-PyMT model.

Experimental Protocols

In Vitro Macrophage Polarization

Objective: To assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM with 10% FBS, penicillin/streptomycin

-

Recombinant mouse M-CSF

-

Recombinant mouse IFN-γ

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

6-well tissue culture plates

Protocol:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture bone marrow cells in DMEM supplemented with 10% FBS and 20% L929 cell-conditioned medium (as a source of M-CSF) or 20 ng/mL recombinant M-CSF for 7 days to differentiate into BMDMs.

-

On day 7, harvest the BMDMs and re-plate at a density of 1 x 10^6 cells/well in a 6-well plate.

-

To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ in the presence or absence of this compound (e.g., 40 µM) or vehicle control (DMSO) for 24-48 hours.[3]

-

Harvest the cells for analysis of M1 markers (e.g., CD86) by flow cytometry or collect the supernatant for cytokine analysis by ELISA.

Flow Cytometry Analysis of Tumor-Infiltrating Macrophages

Objective: To quantify the proportion of M1-like tumor-associated macrophages (TAMs) in tumors from this compound-treated mice.

Materials:

-

Freshly excised tumors

-

Collagenase IV, DNase I

-

RPMI 1640 medium

-

70 µm cell strainers

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-CD86.

-

Flow cytometer

Protocol:

-

Mince the tumor tissue and digest in RPMI containing collagenase IV and DNase I for 1-2 hours at 37°C with agitation.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer and count them.

-

Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 10-15 minutes on ice.

-

Add the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80, anti-CD86) and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, gate on CD11b+ myeloid cells, and then on F4/80+ macrophages. Finally, quantify the percentage of CD86+ cells within the F4/80+ population to identify M1-like TAMs.

Western Blot for MAPK and NF-κB Signaling

Objective: To detect the phosphorylation of p38 MAPK, JNK, and NF-κB p65 in macrophages treated with this compound.

Materials:

-

BMDMs treated as described in section 5.1.

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated BMDMs with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a powerful research tool for dissecting the role of class IIa HDACs in the immune system. Its selective effect on myeloid cells, particularly its ability to repolarize macrophages towards an anti-tumoral phenotype, has significant implications for cancer immunology and the development of novel immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of its therapeutic potential.

References

- 1. 002374 - MMTV-PyMT Strain Details [jax.org]

- 2. Class IIa HDAC inhibition reduces breast tumours and metastases through anti-tumour macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Imaging of Tumor-Infiltrating Macrophages in a Preclinical Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. worthington-biochem.com [worthington-biochem.com]

- 8. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TMP195 in T-Cell Function: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMP195, a selective inhibitor of class IIa histone deacetylases (HDACs), is emerging as a significant modulator of immune responses with therapeutic potential in oncology and inflammatory diseases. While its effects are pleiotropic, a predominant mechanism of action involves the indirect enhancement of T-cell function through the reprogramming of myeloid cells, particularly macrophages. This compound promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype, which in turn augments the anti-tumor activity of cytotoxic T-lymphocytes. Additionally, evidence suggests a potential direct role for class IIa HDAC inhibition in modulating the differentiation of specific T-cell subsets, notably T helper 17 (Th17) cells. This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and key signaling pathways involved in the multifaceted role of this compound in T-cell function.

Core Mechanism: Indirect T-Cell Activation via Macrophage Reprogramming

The primary mechanism by which this compound enhances T-cell function is through its potent effect on macrophages. By selectively inhibiting class IIa HDACs (HDAC4, 5, 7, and 9), this compound alters the transcriptional landscape of macrophages, driving them from an anti-inflammatory, pro-tumoral M2 phenotype towards a pro-inflammatory, anti-tumoral M1 phenotype.

Signaling Pathways in Macrophage Polarization

This compound-induced M1 macrophage polarization is mediated through the activation of key pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[1]. Inhibition of class IIa HDACs leads to increased phosphorylation and activation of p38 MAPK, JNK, and the p65 subunit of NF-κB[1]. This signaling cascade results in the upregulation of M1-associated genes and the secretion of pro-inflammatory cytokines.

Impact of Polarized Macrophages on T-Cell Function

M1 macrophages orchestrated by this compound create a pro-inflammatory tumor microenvironment that is more conducive to T-cell-mediated anti-tumor immunity. This is achieved through several mechanisms:

-

Antigen Presentation: M1 macrophages upregulate MHC class II molecules, enhancing their ability to present tumor antigens to CD4+ helper T-cells, which are crucial for orchestrating an effective anti-tumor response.

-

Co-stimulation: Activated macrophages increase the expression of co-stimulatory molecules like CD80 and CD86, which provide essential secondary signals for T-cell activation and survival.

-

Cytokine Secretion: this compound-treated macrophages secrete a cocktail of pro-inflammatory cytokines, including IL-12, TNF-α, and IL-6[1]. IL-12 is a potent inducer of Th1 differentiation and enhances the cytotoxic activity of CD8+ T-cells and NK cells. TNF-α has direct cytotoxic effects on tumor cells and can further promote inflammation.

Potential Direct Effects on T-Cell Differentiation

While the indirect mechanism is predominant, emerging research suggests that class IIa HDACs may also play a direct role in T-cell differentiation, particularly in the context of Th17 cells.

Role of Class IIa HDACs in Th17 Differentiation

Studies utilizing other selective class IIa HDAC inhibitors have shown that inhibition of HDAC4 and HDAC7 can modulate Th17 cell differentiation[2][3]. The proposed mechanism involves a dual function of these HDACs:

-

HDAC4: Interacts with the transcription factor JunB to promote the expression of key Th17 signature genes, such as IL17A and IL17F[2].

-

HDAC7: Collaborates with co-repressor complexes to suppress the expression of negative regulators of Th17 differentiation, such as IL2[2][3].

Therefore, inhibition of HDAC4 and HDAC7 by a class IIa HDAC inhibitor like this compound could potentially lead to a reduction in Th17 differentiation. This has significant implications for the treatment of Th17-mediated autoimmune and inflammatory diseases.

Quantitative Data on this compound's Impact on T-Cell Function

The following tables summarize quantitative data from studies investigating the effects of this compound on macrophage and subsequent T-cell responses.

Table 1: Effect of this compound on Macrophage Cytokine Production

| Cytokine | Cell Type | Treatment | Fold Change vs. Control | Reference |

| IL-6 | Murine BMDM | LPS + this compound | Increased | [1] |

| IL-12 | Murine BMDM | LPS + this compound | Significantly Increased | [1] |

| TNF-α | Murine BMDM | LPS + this compound | Significantly Increased | [1] |

| iNOS | Murine BMDM | LPS + this compound | Increased | [1] |

Table 2: Effect of this compound on T-Cell Populations and Activation in vivo

| Parameter | Model | Treatment | Observation | Reference |

| CD8+ T-cell infiltration | Colorectal Cancer | This compound + anti-PD-1 | Increased | [1] |

| CD4+ T-cell infiltration | Colorectal Cancer | This compound + anti-PD-1 | Increased | [1] |

| Cytotoxic T-cells | Colorectal Cancer | This compound | No significant difference in proportion | [1] |

| Helper T-cells | Colorectal Cancer | This compound | No significant difference in proportion | [1] |

Detailed Experimental Protocols

Protocol for In Vitro Macrophage Polarization and T-Cell Co-culture

Objective: To assess the effect of this compound-polarized macrophages on T-cell activation and proliferation.

Materials:

-

Bone marrow cells from mice

-

L929-conditioned medium or recombinant M-CSF

-

This compound

-

LPS

-

Splenic CD8+ T-cells

-

Anti-CD3 and anti-CD28 antibodies

-

CFSE or Ki67 staining kit

-

Flow cytometer

Workflow:

Detailed Steps:

-

Bone Marrow-Derived Macrophage (BMDM) Generation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929-conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into BMDMs.

-

-

Macrophage Polarization:

-

Plate the BMDMs in a 24-well plate.

-

Treat the cells with LPS (e.g., 100 ng/mL) and this compound (at desired concentrations) for 24 hours to induce M1 polarization. Include a vehicle control (DMSO).

-

-

T-Cell Isolation and Labeling:

-

Isolate CD8+ T-cells from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Label the T-cells with CFSE according to the manufacturer's protocol to track proliferation.

-

-

Co-culture:

-

Wash the polarized macrophages to remove residual LPS and this compound.

-

Add the CFSE-labeled CD8+ T-cells to the macrophage culture at a suitable ratio (e.g., 5:1 T-cell to macrophage).

-

Add soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate the T-cells.

-

Co-culture for 72 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the non-adherent T-cells.

-

Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD69, CD25).

-

Analyze the cells using a flow cytometer to assess CFSE dilution (proliferation) and the expression of activation markers.

-

Protocol for In Vitro Th17 Differentiation

Objective: To assess the direct effect of this compound on the differentiation of naive CD4+ T-cells into Th17 cells.

Materials:

-

Naive CD4+ T-cells (from human PBMCs or mouse spleen)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based)

-

Recombinant human/mouse IL-6, TGF-β, IL-1β, IL-23

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

This compound

-

ELISA kit for IL-17A

-

Flow cytometer and antibodies for intracellular staining of IL-17A and RORγt

Detailed Steps:

-

T-Cell Isolation:

-

Isolate naive CD4+ T-cells (CD4+CD45RA+CCR7+ for human, CD4+CD62L+CD44- for mouse) using MACS.

-

-

T-Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) and add soluble anti-CD28 antibody (e.g., 2 µg/mL).

-

Seed the naive CD4+ T-cells at a density of 1-2 x 10^5 cells/well.

-

Add the Th17 polarizing cytokine cocktail: TGF-β (e.g., 2 ng/mL), IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 20 ng/mL). Also include anti-IFN-γ (e.g., 10 µg/mL) and anti-IL-4 (e.g., 10 µg/mL) to block differentiation into other lineages.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control.

-

Culture for 3-5 days.

-

-

Analysis of Th17 Differentiation:

-

ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit.

-

Intracellular Staining:

-

Restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

-

Fix and permeabilize the cells.

-

Stain with fluorescently labeled antibodies against CD4, IL-17A, and RORγt.

-

Analyze by flow cytometry to determine the percentage of IL-17A+ and RORγt+ cells within the CD4+ population.

-

-

Conclusion

This compound exerts a significant influence on T-cell function, primarily through an indirect mechanism involving the reprogramming of macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype. This process is driven by the activation of MAPK and NF-κB signaling pathways in macrophages, leading to the production of T-cell-activating cytokines. The resulting enhancement of cytotoxic T-lymphocyte activity underscores the potential of this compound as a component of cancer immunotherapy. Furthermore, the potential for direct modulation of T-cell differentiation, particularly the suppression of pro-inflammatory Th17 cells, suggests a broader therapeutic utility for this compound in autoimmune and inflammatory disorders. Further research is warranted to fully elucidate the direct effects of this compound on various T-cell subsets and to optimize its clinical application in combination with other immunomodulatory agents.

References

TMP195: A Technical Guide to a Selective Class IIa HDAC Chemical Probe

This guide provides an in-depth overview of TMP195, a potent and selective chemical probe for Class IIa Histone Deacetylases (HDACs). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation mediated by this specific subclass of HDACs.

Introduction to this compound

Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation and chromatin remodeling. Human HDACs are grouped into four classes. Class IIa HDACs (HDAC4, 5, 7, and 9) are distinguished by their unique catalytic mechanism and their role in controlling cellular differentiation and development.

This compound is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[1][2] It features a novel trifluoromethyloxadiazole (TFMO) moiety as a non-chelating zinc-binding group, which circumvents the pharmacological liabilities often associated with traditional hydroxamate-based inhibitors.[2][3] This high selectivity and favorable pharmacological profile make this compound an invaluable tool for dissecting the specific biological functions of Class IIa HDACs.

Chemical Properties and Formulation

| Property | Value |

| Chemical Name | N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl) -1,2,4-oxadiazol-3-yl)benzamide |

| Molecular Formula | C23H19F3N4O3 |

| Molecular Weight | 456.42 g/mol [1][4] |

| CAS Number | 1314891-22-9[1] |

| Appearance | White to off-white solid[4] |

| Solubility | Soluble in DMSO (up to 91 mg/mL or ~199 mM)[1][3] |

| Storage | Store solid powder at 4°C desiccated; store DMSO solution at -20°C for long-term stability.[3] |

Mechanism of Action

This compound acts as a competitive inhibitor that occupies the acetyllysine-binding site of Class IIa HDACs.[4][5] Unlike pan-HDAC inhibitors that affect thousands of genes, this compound has a more restrained impact on gene expression.[2][6] Its primary mechanism in a therapeutic context involves the modulation of the tumor microenvironment. Specifically, this compound induces the recruitment and differentiation of macrophages into a highly phagocytic and anti-tumorigenic M1 phenotype.[1][7] This genomic reprogramming of monocytes and macrophages leads to reduced tumor burden and metastasis in preclinical cancer models.[1][5][8]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

The selectivity of this compound for Class IIa HDACs over other classes is a key feature, with over 100-fold selectivity against other HDACs.[2][3]

| Target | Ki (nM)[1][4] | IC50 (nM)[2][4] |

| Class IIa | ||

| HDAC4 | 59 | 111 |

| HDAC5 | 60 | 106 |

| HDAC7 | 26 | 46 |

| HDAC9 | 15 | 9 |

| Class I | ||

| HDAC1 | >10,000 | >10,000 |

| HDAC2 | >10,000 | >10,000 |

| HDAC3 | >10,000 | >10,000 |

| HDAC8 | - | 11,700 |

| Class IIb | ||

| HDAC6 | >10,000 | 47,800 |

| HDAC10 | >10,000 | >10,000 |

| Class IV | ||

| HDAC11 | >10,000 | >10,000 |

Table 2: Cellular Activity of this compound

This compound demonstrates potent activity in cellular assays, altering chemokine secretion and influencing monocyte differentiation.

| Assay Description | Cell Type | Concentration | Effect |

| Monocyte Differentiation | Human Monocytes | 300 nM | Blocks accumulation of CCL2 protein; significantly increases secretion of CCL1 protein.[1][4] |

| Gene Expression Profiling | PHA-stimulated PBMCs | 300 nM | Downregulates CCL2 and upregulates CCL1.[4][6] |

| Co-stimulatory Activity | Human Monocytes (differentiated with IL-4/GM-CSF) | 300 nM | Increases the proportion of cells expressing the co-stimulatory molecule CD86.[5] |

| Cytotoxicity | T cells, B cells, Monocytes | Not cytotoxic | Shows no cytotoxicity towards various immune cells.[3] |

Table 3: In Vivo Efficacy of this compound

In animal models, this compound reduces tumor growth and metastasis primarily through its immunomodulatory effects.

| Animal Model | Dosage & Administration | Key Findings |

| MMTV-PyMT Transgenic Breast Cancer Mice | 50 mg/kg, i.p. | Reduces tumor burden and pulmonary metastases; induces recruitment of phagocytic macrophages.[1][5] |

| Colitis-Associated Colorectal Cancer (CAC) Mice | 50 mg/kg/day, i.p. for 28 days | Significantly decreased the number and load of tumors.[7] |

| LPS-Induced Acute Kidney Injury Mice | 20 mg/kg, i.p. | Reduced serum creatinine and blood urea nitrogen; attenuated tubular cell damage.[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe.

Biochemical HDAC Activity Assay (Fluorogenic)

This protocol measures the direct enzymatic activity of purified HDAC enzymes.

-

Reagents : Purified recombinant HDAC enzymes, fluorogenic peptide substrate (e.g., based on p53 residues RHKKAc-AMC for Class I/IIb or a trifluoroacetyl lysine substrate for Class IIa), assay buffer, developer solution.[10]

-

Procedure : a. Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. b. In a 384-well plate, add the purified HDAC enzyme.[11] c. Add the this compound dilutions or vehicle control (DMSO) to the wells. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and generate a fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate.[10] g. Measure fluorescence (e.g., Excitation 360 nm, Emission 460 nm) using a microplate reader. h. Calculate percent inhibition relative to the vehicle control and determine IC50 values.

Cell-Based HDAC Activity Assay (Luminogenic)

This protocol assesses the ability of this compound to inhibit HDAC activity within intact cells.

-

Reagents : Cell line of interest (e.g., K562, HEK293), cell culture medium, HDAC-Glo™ I/II or Class IIa Assay Reagent (Promega).[11][12]

-

Procedure : a. Seed cells in a white, opaque 384-well plate and allow them to attach overnight.[11] b. Treat cells with serial dilutions of this compound or vehicle control for a desired time (e.g., 4-24 hours). c. Add the luminogenic HDAC-Glo™ reagent, which contains a cell-permeable acetylated substrate.[12] d. Inside the cell, HDACs deacetylate the substrate, which is then cleaved by a developer enzyme to release aminoluciferin.[11] e. Incubate at room temperature to allow for cell lysis and the luciferase reaction. f. Measure the resulting luminescence signal, which is proportional to HDAC activity.[11] g. Determine IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[13][14]

-

Reagents : Cells expressing the target HDAC, lysis buffer, antibodies for Western blotting.

-

Procedure : a. Culture cells and treat with this compound or vehicle control for 1-2 hours. b. Harvest and wash the cells, then resuspend in PBS. c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[14] d. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). e. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14] f. Collect the supernatant and analyze the amount of soluble target HDAC protein by Western blot or ELISA. g. A ligand-induced thermal stabilization will result in more soluble protein remaining at higher temperatures in the this compound-treated samples compared to the control.[13]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the association of HDACs with specific genomic regions.

-

Reagents : Cells treated with this compound or vehicle, formaldehyde for cross-linking, lysis buffers, sonicator, specific antibody against the target HDAC or histone mark (e.g., H3K27ac), Protein A/G magnetic beads, wash buffers, elution buffer, reagents for DNA purification and qPCR/NGS.

-

Procedure : a. Treat cells with this compound or vehicle. b. Cross-link proteins to DNA with formaldehyde. c. Lyse cells and shear chromatin into small fragments (100-500 bp) by sonication.[15] d. Immunoprecipitate the chromatin using an antibody specific to the HDAC of interest. e. Capture the antibody-chromatin complexes with Protein A/G beads. f. Wash the beads to remove non-specific binding. g. Reverse the cross-links and elute the DNA. h. Purify the DNA. i. Analyze the enriched DNA regions by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-Seq) to identify HDAC target genes.[16]

Off-Target Effects and Considerations

While this compound is highly selective for Class IIa HDACs, no chemical probe is entirely without potential off-target effects.

-

MBLAC2 : A chemical proteomics study identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamic acid-based HDAC inhibitors. While this compound does not contain a hydroxamate, vigilance for unexpected off-target binding is always warranted.[17]

-

ABC Transporters : At micromolar concentrations (1-5 µM), this compound has been shown to inhibit the drug transport function of ABCB1 and ABCG2, potentially sensitizing multidrug-resistant cancer cells to chemotherapy.[18] This is an important consideration when interpreting data from experiments using high concentrations.

-

Probe Concentration : As with any chemical probe, using the lowest effective concentration is critical to minimize off-target effects. Cellular activity is observed at 300 nM, while off-target transporter effects are noted at >1 µM.[1][18]

Conclusion

This compound stands out as a superior chemical probe for the study of Class IIa HDACs. Its high selectivity, rooted in its unique TFMO zinc-binding chemistry, combined with its demonstrated cellular and in vivo activity, provides researchers with a reliable tool to investigate the specific roles of HDAC4, 5, 7, and 9. Its mechanism of action, particularly the reprogramming of macrophages, opens new avenues for therapeutic strategies in oncology and inflammatory diseases. By adhering to rigorous experimental design and being mindful of potential concentration-dependent off-target effects, this compound can be effectively used to elucidate the complex biology governed by Class IIa HDACs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. cellagentech.com [cellagentech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. novogene.com [novogene.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Selective Class IIa Histone Deacetylase Inhibitor this compound Resensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of TMP195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), showing promise in various therapeutic areas, including oncology and inflammatory diseases. Its mechanism of action revolves around the modulation of macrophage phenotype and function, thereby altering the tumor microenvironment and immune responses. However, the advancement of this compound into clinical settings is hampered by challenges related to its physicochemical properties, primarily its poor aqueous solubility and low bioavailability. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. We consolidate available preclinical data, detail relevant experimental protocols, and visualize key signaling pathways and workflows to support further research and development of this compound.

Introduction

This compound is a potent and selective inhibitor of class IIa HDACs, with Ki values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][2] Unlike pan-HDAC inhibitors, which can have significant off-target effects, the selectivity of this compound for class IIa HDACs offers the potential for a more favorable safety profile.[1] Preclinical studies have demonstrated its efficacy in reducing tumor burden and pulmonary metastases in breast cancer models by promoting the differentiation of pro-inflammatory, phagocytic macrophages within the tumor microenvironment.[1] Furthermore, this compound has been shown to exert anti-tumor effects in colorectal cancer by promoting M1 macrophage polarization and to alleviate lipopolysaccharide-induced acute kidney injury.[3][4][5]

Despite its therapeutic potential, the inherent physicochemical properties of this compound present a significant hurdle for its clinical development. The molecule exhibits poor aqueous solubility, which consequently leads to low bioavailability. This guide aims to summarize the existing pharmacokinetic data, describe the experimental approaches used to study this compound and similar compounds, and outline the key signaling pathways affected by its mechanism of action.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain. The majority of published studies focus on its pharmacodynamic effects. However, based on the available literature, a qualitative summary of its ADME properties can be compiled.

Table 1: Summary of Preclinical Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Value | Species/System | Notes |

| Molecular Formula | C₂₃H₁₉F₃N₄O₃ | N/A | |

| Molecular Weight | 456.42 g/mol | N/A | [1][6] |

| Administration Route | Intraperitoneal (i.p.) injection | Mouse | Commonly used in preclinical cancer and inflammation models.[1][3] |

| Dosage (in vivo) | 50 mg/kg/day | Mouse | Effective dose in breast and colorectal cancer models.[1][3] |

| Solubility | Poor aqueous solubility | In vitro | A significant challenge for formulation and in vivo application.[7] |

| Bioavailability | Low | In vivo | Inferred from its poor solubility; has led to the development of nanoparticle-based delivery systems to improve bioavailability. |

| Cmax | Not Available | N/A | |

| Tmax | Not Available | N/A | |

| AUC | Not Available | N/A | |

| Half-life (t½) | Not Available | N/A | |

| Metabolism | Not explicitly detailed; likely hepatic metabolism. | N/A | |

| Excretion | Not explicitly detailed. | N/A |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not publicly available. However, based on standard practices for the bioanalysis of small molecule HDAC inhibitors, the following methodologies are likely to be employed.

In Vivo Pharmacokinetic Study Design (Proposed)

A typical preclinical pharmacokinetic study in mice would involve the following steps:

-

Animal Model: Male C57BL/6 mice (6-8 weeks old).[3]

-

Drug Formulation and Administration: this compound is dissolved in a vehicle such as DMSO and administered via intraperitoneal injection at a dose of 50 mg/kg.[1][3]

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method for Quantification of this compound in Plasma (Proposed)

Given the chemical structure of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable for its quantification in plasma due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.

-

Liquid-Liquid Extraction (LLE): An alternative method where the plasma sample is mixed with an immiscible organic solvent to extract the drug. The organic layer is then separated and evaporated to dryness.

-

Solid-Phase Extraction (SPE): A more selective method where the plasma sample is passed through a solid-phase cartridge that retains the drug. The drug is then eluted with a suitable solvent.

-

-

Chromatographic Conditions:

-

Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used for the separation of small molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of this compound.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.

-

Table 2: Proposed Bioanalytical Method Parameters for this compound

| Parameter | Proposed Method |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |